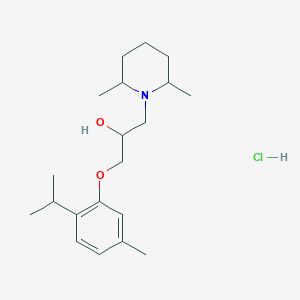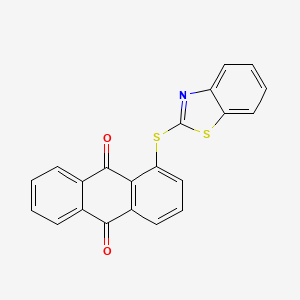![molecular formula C11H19N3O3 B4985227 N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)
N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPP belongs to the class of compounds known as allosteric modulators, which can enhance or inhibit the activity of a target protein.
Mecanismo De Acción
AMPP binds to a specific site on the target protein, known as the allosteric site, which is distinct from the active site. This binding changes the conformation of the protein, resulting in either an enhancement or inhibition of its activity. The exact mechanism of action of AMPP varies depending on the target protein.
Biochemical and Physiological Effects:
AMPP has been shown to have several biochemical and physiological effects. It has been found to enhance the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects. It has also been shown to inhibit the activity of the Kv1.5 ion channel, resulting in antiarrhythmic effects. Additionally, AMPP has been found to have antinociceptive effects, meaning it can reduce pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMPP in lab experiments is its specificity for the target protein. AMPP binds to the allosteric site of the protein, which allows for more precise modulation of its activity. However, one limitation of using AMPP is its potential off-target effects. Because AMPP can bind to other proteins with similar allosteric sites, it may affect the activity of unintended proteins.
Direcciones Futuras
There are several future directions for the study of AMPP. One potential application is in the treatment of anxiety and sleep disorders. Because AMPP enhances the activity of the GABA-A receptor, it may be a useful therapeutic agent for these conditions. Additionally, AMPP may have potential applications in the treatment of cardiac arrhythmias and pain disorders. Further research is needed to fully understand the mechanism of action of AMPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of AMPP involves the reaction of N-allyl ethylenediamine with 4-morpholinylethyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as acetonitrile or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
AMPP has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of several proteins, including ion channels, receptors, and enzymes. AMPP has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to inhibit the activity of the Kv1.5 ion channel, which is implicated in cardiac arrhythmias.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-2-3-12-10(15)11(16)13-4-5-14-6-8-17-9-7-14/h2H,1,3-9H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKALDAAGGJZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-N'-(prop-2-en-1-yl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)